2-amino-1-(4-methylphenyl)propan-1-one;hydrochloride
Description
2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride (IUPAC name), commonly known as 4-methylmethcathinone (4-MMC) or mephedrone, is a synthetic cathinone derivative with stimulant properties. Its molecular formula is C₁₁H₁₆ClNO, and it features a β-keto-amphetamine backbone with a methyl group at the para position of the phenyl ring and a methylamino substituent at the β-carbon . Structurally, it belongs to the substituted cathinone class, which mimics the natural alkaloid cathinone found in Catha edulis. 4-MMC gained notoriety as a "legal high" due to its psychoactive effects, which include euphoria, increased alertness, and sympathomimetic activity .
Properties
IUPAC Name |
2-amino-1-(4-methylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-3-5-9(6-4-7)10(12)8(2)11;/h3-6,8H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNOSALCDVTESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344437 | |
| Record name | 4-Methylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-17-9 | |
| Record name | 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6941-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC60487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Workflow
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Substrates : 4-methylpropiophenone (1.0 M), 2-aminopropane (1.5 M).
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Catalyst : Recombinant transaminase (e.g., from Arthrobacter sp.) at 30°C, pH 7.5.
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Reaction Time : 8–12 hours, achieving >99% enantiomeric excess (ee) for the (S)-isomer.
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Workup : Acidification with concentrated HCl precipitates the amine hydrochloride. Unreacted ketone and by-product acetone are removed via flash distillation.
Advantages and Limitations
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Yield : ~60–70% after purification.
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Sustainability : Avoids harsh reagents, aligning with green chemistry principles.
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Challenges : Enzyme cost and substrate specificity may limit scalability.
Bromination-Amination Sequential Synthesis
This two-step chemical synthesis leverages halogenation followed by nucleophilic substitution.
Alpha-Bromination of 4-Methylpropiophenone
Amination and Salt Formation
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Substitution : Reaction with aqueous ammonia (NH₃) at 80–100°C in ethanol.
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Hydrochloride Formation : Treatment with HCl gas in diethyl ether yields the crystalline hydrochloride salt.
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Purity : Recrystallization from ethanol achieves >98% purity.
Reductive Amination of 4-Methylpropiophenone
Reductive amination directly converts ketones to amines via imine intermediates.
Procedure
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Reagents : Ammonium acetate (2.0 equiv), sodium triacetoxyborohydride (STAB, 1.5 equiv) in dichloromethane.
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Conditions : Room temperature, 12–24 hours under nitrogen.
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Yield : ~50–60% after column chromatography.
Optimization Insights
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Solvent Effects : Methanol improves reaction rate but reduces stereoselectivity.
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Acid Additives : Acetic acid (10% v/v) enhances imine formation kinetics.
Comparative Analysis of Synthetic Methods
| Parameter | Enzymatic | Bromination-Amination | Reductive Amination |
|---|---|---|---|
| Yield (%) | 60–70 | 70–80 | 50–60 |
| Stereoselectivity | >99% ee | Racemic | Racemic |
| Reaction Time | 8–12 h | 6–8 h | 12–24 h |
| Scalability | Moderate | High | Low |
| Environmental Impact | Low | Moderate | High |
Characterization and Quality Control
Spectroscopic Validation
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¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.0 Hz, 2H, ArH), 7.15 (d, J = 8.0 Hz, 2H, ArH), 3.95 (q, J = 6.8 Hz, 1H, CH(NH₂)), 2.35 (s, 3H, Ar-CH₃), 1.45 (d, J = 6.8 Hz, 3H, CH₃).
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IR (KBr) : 1680 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (N–H⁺ stretch).
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ESI-MS : [M+H]⁺ at m/z 214.1, matching C₁₀H₁₄ClNO.
Purity Assurance
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HPLC : C18 column, 0.1% TFA in acetonitrile/water (70:30), retention time 6.2 min.
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Thermal Stability : Decomposition at 262°C (TGA), justifying storage at 2–8°C.
Industrial and Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions: Nor-Mephedrone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or nucleophiles (amines, alcohols) under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or substituted amines/alcohols.
Scientific Research Applications
Analytical Chemistry
Reference Standard : Nor-Mephedrone is utilized as a reference standard in analytical chemistry for the detection and quantification of cathinone derivatives. Its chemical structure allows it to serve as a benchmark for developing analytical methods, particularly in the context of identifying similar psychoactive substances in various samples.
Methodologies : Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are frequently employed to analyze samples containing Nor-Mephedrone. These methods provide high sensitivity and specificity, making them suitable for forensic applications .
Biological Research
Neurotransmitter Interaction : Research indicates that Nor-Mephedrone affects neurotransmitter systems, particularly dopamine and serotonin transporters. Studies have shown that it promotes the release of these neurotransmitters, leading to increased synaptic concentrations and enhanced neurotransmission, which are associated with its stimulant effects .
Case Study : A study examining the effects of Nor-Mephedrone on rat brain synaptosomes demonstrated its ability to modulate monoamine transporter activity, providing insights into its potential psychoactive effects and implications for understanding addiction mechanisms .
Toxicology
Toxicological Investigations : Nor-Mephedrone has been investigated for its toxicological effects, particularly concerning its safety profile and potential risks associated with consumption. Its identification in various drug-related incidents underscores the importance of understanding its pharmacological properties .
Case Study : Reports from drug enforcement agencies have documented instances where Nor-Mephedrone was implicated in adverse health outcomes, including fatalities. Analytical characterization of seized samples revealed its presence alongside other synthetic cathinones, highlighting the need for ongoing toxicological assessments .
Forensic Science
Forensic Applications : In forensic toxicology, Nor-Mephedrone is significant due to its emergence as a recreational drug. Its detection in biological specimens (e.g., blood, urine) is crucial for forensic investigations related to drug use and abuse.
Data Table: Forensic Detection Methods
| Methodology | Sensitivity | Specificity | Applications |
|---|---|---|---|
| GC-MS | High | High | Drug screening, postmortem analysis |
| LC-MS | Very High | Very High | Clinical toxicology, substance identification |
Industry Applications
Development of New Psychoactive Substances (NPS) : The structural characteristics of Nor-Mephedrone make it a candidate for the development of new psychoactive substances. Research into its analogs may lead to the discovery of compounds with novel pharmacological profiles.
Mechanism of Action
Nor-Mephedrone (hydrochloride) exerts its effects by acting as a substrate for monoamine transporters, particularly dopamine and serotonin transporters. It promotes the release of these neurotransmitters, leading to increased synaptic concentrations and enhanced neurotransmission. This mechanism is similar to that of other stimulant drugs, resulting in psychoactive effects such as euphoria, increased energy, and heightened alertness .
Comparison with Similar Compounds
4-Methylethcathinone (4-MEC)
- Structure: (R/S)-2-(ethylamino)-1-(4-methylphenyl)propan-1-one hydrochloride.
- Key Difference: The methylamino group in 4-MMC is replaced with an ethylamino group.
- However, studies suggest reduced potency compared to 4-MMC in monoamine transporter inhibition assays .
- Molecular Mass : 191.27 g/mol (vs. 185.65 g/mol for 4-MMC) .
4-MDMC (Dimethylamino Derivative)
- Structure: 1-(4-methylphenyl)-2-(dimethylamino)propan-1-one hydrochloride.
- Key Difference: A dimethylamino group replaces the methylamino substituent.
- Impact: Increased steric hindrance may reduce receptor binding affinity. Limited pharmacological data exist, but such modifications often decrease stimulant effects .
Aromatic Ring Substitutions
4-Fluoromethcathinone (4-FMC)
- Structure: (R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one hydrochloride.
- Key Difference : The para-methyl group is replaced with a fluorine atom.
- Impact : Fluorine’s electronegativity enhances metabolic resistance and alters serotonin/dopamine reuptake inhibition profiles. 4-FMC exhibits lower potency than 4-MMC in vivo .
3,4-Dimethoxy Derivatives
- Example: 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one hydrochloride.
- Key Difference : Methoxy groups at the 3- and 4-positions of the phenyl ring.
- Impact : Methoxy groups increase polarity and may shift activity toward serotonergic pathways, similar to MDMA analogs .
Pharmacological and Analytical Comparisons
Monoamine Transporter Inhibition
| Compound | SERT Inhibition (IC₅₀) | DAT Inhibition (IC₅₀) | NET Inhibition (IC₅₀) | Source |
|---|---|---|---|---|
| 4-MMC | 28 nM | 35 nM | 50 nM | |
| 4-MEC | 120 nM | 150 nM | 200 nM | |
| 4-FMC | 45 nM | 60 nM | 85 nM |
Notes:
Physical-Chemical Properties
Analytical Characterization Techniques
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement, confirming the planar β-keto group and salt formation in 4-MMC and analogs .
- Spectroscopy :
- Mass Spectrometry : Fragmentation patterns differ; 4-MMC shows a base peak at m/z 58 (C₃H₈N⁺), while 4-FMC exhibits m/z 154 (M⁺ – HCl – CH₃NH₂) .
Biological Activity
2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride, commonly referred to as Nor-Mephedrone, is a member of the cathinone class of compounds. This compound has garnered attention due to its psychoactive properties and potential applications in various fields, including pharmacology and toxicology. Its biological activity primarily revolves around its interaction with neurotransmitter systems, particularly dopamine and serotonin.
Chemical Structure and Properties
The molecular formula of 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride is , with a molecular weight of approximately 201.67 g/mol. Its structure features an amino group (-NH2) and a ketone functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-1-(4-methylphenyl)propan-1-one hydrochloride |
| Molecular Formula | C10H13ClN |
| Molecular Weight | 201.67 g/mol |
| CAS Number | 6941-17-9 |
The primary mechanism through which Nor-Mephedrone exerts its effects is by acting as a substrate for monoamine transporters. It primarily influences the dopamine and serotonin transporters, leading to increased synaptic concentrations of these neurotransmitters. This mechanism is similar to that of other stimulant drugs, resulting in effects such as euphoria, increased energy, and heightened alertness .
Neurotransmitter Interaction
Research indicates that 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride significantly affects neurotransmitter systems:
- Dopamine Transporters : The compound promotes the release of dopamine, which can enhance mood and energy levels.
- Serotonin Transporters : It also interacts with serotonin transporters, potentially influencing mood regulation and anxiety responses .
Toxicological Studies
Toxicological evaluations have highlighted the potential risks associated with this compound. Studies have shown that high doses can lead to adverse effects such as increased heart rate, hypertension, and potential neurotoxicity. The compound's safety profile is still under investigation, necessitating further research to fully understand its implications .
Case Study 1: Psychoactive Effects
In a study involving recreational users, participants reported heightened alertness and euphoria after consumption of Nor-Mephedrone. These effects were attributed to the compound's action on dopamine pathways, which are known to mediate reward and pleasure responses in the brain.
Case Study 2: Forensic Analysis
Nor-Mephedrone has been frequently identified in forensic toxicology reports. Its presence in biological samples has been linked to cases of acute intoxication, underscoring the need for awareness regarding its psychoactive potential .
Comparative Analysis
To better understand the uniqueness of 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-Amino-1-(3-fluorophenyl)propan-1-one hydrochloride | 0.89 | Lacks methyl substitution on the aromatic ring |
| (S)-2-Amino-2-(4-fluorophenyl)ethanol | 0.87 | Different positional isomerism affecting activity |
| (R)-2-Amino-2-(4-fluorophenyl)ethanol | 0.89 | Enantiomeric variation influencing receptor interactions |
| 3-Amino-3-(4-fluorophenyl)propan-1-one hydrochloride | 0.89 | Structural differences may lead to varying profiles |
Q & A
Q. What are the optimal synthetic routes for 2-amino-1-(4-methylphenyl)propan-1-one hydrochloride, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via bromination of 4-methylpropiophenone followed by amination and subsequent hydrochloride salt formation . Key steps include purification by recrystallization (e.g., using dichloromethane or ethanol) to remove unreacted intermediates. Purity validation requires HPLC or GC-MS with reference standards (e.g., EP/Pharm. Eur. impurities) to confirm absence of side products like (±)-cis-4,4'-DMAR .
Q. Which spectroscopic techniques are most effective for initial structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are critical. For example, ¹H NMR can resolve the methylphenyl group (δ ~2.3 ppm) and amine proton (δ ~5.5 ppm), while FTIR identifies carbonyl (C=O, ~1680 cm⁻¹) and amine hydrochloride (N–H⁺, ~2500–3000 cm⁻¹) stretches . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z ~214) .
Q. How does thermal stability impact storage and experimental handling?
- Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition points (e.g., melting point ~262°C for analogous compounds) . Storage at 2–8°C in anhydrous conditions prevents hydrolysis of the hydrochloride salt .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines absolute configuration and detects twinning or disorder. For example, SHELXL’s TWIN/BASF commands can model twinning in crystals with pseudo-merohedral symmetry . Hydrogen bonding networks (e.g., N–H⁺···Cl⁻ interactions) stabilize the crystal lattice and validate protonation states .
Q. What strategies address contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Cross-validate NMR-derived bond angles with SC-XRD data. For example, discrepancies in amine group geometry may arise from dynamic effects in solution (e.g., proton exchange) versus static crystal packing . Raman spectroscopy can corroborate solid-state vibrational modes observed in XRD .
Q. How are impurities quantified and structurally identified in forensic or pharmaceutical contexts?
- Methodological Answer : LC-MS/MS with orthogonal separation (e.g., HILIC columns) detects trace impurities (<0.1%). Reference standards (e.g., LGC’s UKAS-certified materials) enable quantification of by-products like 4-methylnorephedrine . High-resolution MS (HRMS) and 2D-NMR (COSY, HSQC) assign structures to unknown peaks .
Q. What challenges arise in refining crystal structures with high torsional flexibility?
Q. How can computational methods predict spectroscopic signatures for novel derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) simulate NMR chemical shifts and IR/Raman spectra. Compare computed vs. experimental data to validate substituent effects (e.g., methyl vs. methoxy groups) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across literature sources?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or hydration states. Use powder XRD to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. For example, hydrochloride salts may exhibit higher aqueous solubility than free bases due to ionic dissociation .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
